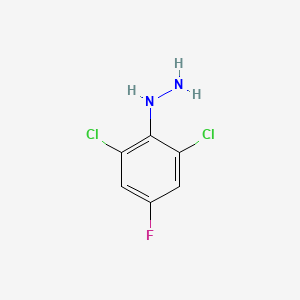

(2,6-Dichloro-4-fluorophenyl)hydrazine

Description

BenchChem offers high-quality (2,6-Dichloro-4-fluorophenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichloro-4-fluorophenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichloro-4-fluorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2FN2/c7-4-1-3(9)2-5(8)6(4)11-10/h1-2,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASYLPFQMZCHAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2,6-Dichloro-4-fluorophenyl)hydrazine synthesis from 2,6-dichloro-4-fluoroaniline

Executive Summary

Target Molecule: (2,6-Dichloro-4-fluorophenyl)hydrazine (HCl salt or free base) Starting Material: 2,6-Dichloro-4-fluoroaniline Primary Application: Intermediate for pyrazole-based agrochemicals and specialized pharmaceutical scaffolds. Core Challenge: The 2,6-dichloro substitution pattern creates significant steric hindrance around the amino group, while the 4-fluoro substituent exerts electronic effects that destabilize the transition states typical of standard diazotization.

This guide details a high-fidelity synthesis protocol optimized for research and development environments. Unlike industrial methods that may prioritize cost (using sulfites), this protocol utilizes Stannous Chloride (

Part 1: Mechanistic Analysis & Reaction Strategy

The Steric & Electronic Conundrum

Synthesizing hydrazines from 2,6-disubstituted anilines requires navigating two opposing forces:

-

Steric Inhibition of Resonance: The bulky chlorine atoms at the 2 and 6 positions force the amino group out of planarity with the benzene ring. This reduces the conjugation of the nitrogen lone pair, theoretically making it more basic.

-

Electronic Deactivation: However, the strong inductive electron-withdrawal (-I effect) of the two chlorines and the fluorine atom significantly lowers the nucleophilicity of the amine.

Consequence: The initial attack of the nitrosonium ion (

Reaction Pathway Visualization

The following diagram outlines the critical intermediate states and the reduction logic.

Caption: Mechanistic flow from the sterically hindered aniline to the target hydrazine via stannous chloride reduction.

Part 2: Experimental Protocol

Reagents & Materials

| Reagent | Purity/Conc.[1][2][3] | Role | Notes |

| 2,6-Dichloro-4-fluoroaniline | >98% | Substrate | Solid, likely crystalline.[4] |

| Hydrochloric Acid | 12M (Conc.) | Solvent/Reactant | Must be concentrated to prevent diazo-coupling. |

| Sodium Nitrite ( | >99% | Reagent | Prepare as 40% w/v aqueous solution. |

| Stannous Chloride ( | ACS Reagent | Reducing Agent | Freshly opened bottle preferred to minimize oxidation. |

| Ethanol | Absolute | Co-solvent | Optional, for recrystallization. |

Step-by-Step Methodology

Phase 1: Diazotization (The "Cold" Phase)

Objective: Generate the diazonium salt without allowing thermal decomposition or side-coupling.

-

Slurry Formation: In a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to thick precipitate) and an internal thermometer, charge 10.0 g (55.5 mmol) of 2,6-dichloro-4-fluoroaniline.

-

Acidification: Add 60 mL of concentrated HCl. The amine may not fully dissolve immediately; this is normal.

-

Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0 to -5°C .

-

Expert Insight: Do not proceed until the temperature is stable.[5] Exotherms in this step are dangerous.

-

-

Nitrosation: Dropwise, add a solution of 4.2 g (61 mmol, 1.1 eq) sodium nitrite in 10 mL water.

-

Rate: Maintain internal temp < 5°C.

-

Observation: The slurry will thin out and become a clear or slightly turbid orange/yellow solution as the diazonium salt forms (which is soluble in water).

-

-

The "Self-Validating" Check:

-

After addition, stir for 30 mins at 0°C.

-

Test 1 (Excess Nitrite): Spot reaction mixture on Starch-Iodide paper. Result: Instant blue/black indicates excess

(Required). If negative, add more -

Test 2 (Completion): Take a small aliquot, neutralize with base, and check for undissolved starting material. (The solution should be clear).

-

Phase 2: Reduction (The "Meyer" Reduction)

Objective: Reduce the

-

Preparation of Reductant: In a separate beaker, dissolve 31.3 g (139 mmol, ~2.5 eq) of Stannous Chloride Dihydrate (

) in 30 mL concentrated HCl. Cool this solution to 0°C. -

Addition: Add the cold

solution to the diazonium mixture in one portion (or rapid stream) with vigorous stirring.-

Note: A white or cream-colored precipitate (the hydrazine-tin double salt) will form almost immediately.

-

-

Digestion: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) over 2 hours.

-

Expert Insight: Do not heat.[6] Thermal instability is still a risk until the nitrogen is fully reduced.

-

Phase 3: Isolation & Purification

-

Filtration: Filter the thick solid (the tin complex).

-

Hydrolysis (De-tinning): Transfer the solid to a beaker. Add 100 mL of water and basify strongly with 50% NaOH solution until pH > 12. This liberates the free hydrazine base and solubilizes the tin as sodium stannate (

). -

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

mL). -

Salt Formation (Recommended): The free base is prone to oxidation. Dry the organic layer (

), filter, and bubble anhydrous HCl gas (or add HCl in dioxane) to precipitate the (2,6-Dichloro-4-fluorophenyl)hydrazine hydrochloride . -

Recrystallization: Recrystallize from Ethanol/Water or Isopropanol.

Part 3: Process Safety & Troubleshooting

Thermal Hazard Management

Diazonium salts of halo-anilines are high-energy compounds.

-

Critical Control Point: Never allow the diazonium solution to rise above 10°C during Phase 1.

-

Explosion Risk: Do not let the diazonium salt dry out. Always keep it in solution until reduced.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Tarry Product | "Diazo-Tars" formed via coupling. | Increase HCl concentration during Phase 1 to ensure starting amine is deactivated. |

| No Precipitate in Phase 2 | Incomplete reduction or high solubility. | Cool to -10°C or salt out with NaCl. |

| Product turns brown on storage | Oxidation of free base. | Always store as the Hydrochloride (HCl) salt in an amber vial under Argon. |

Part 4: Workflow Visualization

Caption: Operational workflow for the synthesis, emphasizing the critical Quality Control (QC) checkpoint.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for the SnCl2 "Meyer" reduction of diazonium salts).

- Rhone-Poulenc Agrochimie.Process for the preparation of 4-haloalkyl-pyrazoles. US Patent 5,232,940. (Describes the industrial relevance of 2,6-dichloro-4-substituted phenylhydrazines in Fipronil synthesis).

-

Organic Syntheses. Phenylhydrazine. Org. Syn. Coll. Vol. 1, p.442 (1941). Link (Foundational protocol for hydrazine synthesis via sulfite/tin reduction).

-

BenchChem. Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline. (Cited for general handling of 4-fluoro-aniline derivatives).[4] Link

-

Sigma-Aldrich. Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine. (Used for analogous safety data regarding halo-phenylhydrazines). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. gfl.co.in [gfl.co.in]

An In-Depth Technical Guide to (2,6-Dichloro-4-fluorophenyl)hydrazine: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Importance of Halogenated Phenylhydrazines in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Phenylhydrazines, as key building blocks, serve as pivotal precursors in the synthesis of a multitude of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. This guide provides a comprehensive technical overview of (2,6-Dichloro-4-fluorophenyl)hydrazine, a polysubstituted phenylhydrazine derivative of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular identity, physicochemical characteristics, synthesis, and its critical role in the construction of complex molecular architectures destined for therapeutic applications.

Core Identification and Molecular Structure

(2,6-Dichloro-4-fluorophenyl)hydrazine is a synthetic organic compound that serves as a crucial intermediate in various chemical syntheses.

-

CAS Number: 119453-09-7[1]

-

Molecular Formula: C₆H₅Cl₂FN₂

-

Molecular Weight: 195.02 g/mol

-

Structure:

Caption: Molecular Structure of (2,6-Dichloro-4-fluorophenyl)hydrazine.

The strategic placement of two chlorine atoms at the ortho-positions and a fluorine atom at the para-position of the phenyl ring significantly influences the molecule's reactivity and the properties of its downstream derivatives.

Physicochemical Properties

| Property | Value/Description | Reference/Rationale |

| CAS Number | 119453-09-7 | [1] |

| Hydrochloride CAS No. | 1556973-21-7 | |

| Appearance | Expected to be a solid at room temperature, likely off-white to pale yellow. | Based on the typical appearance of similar phenylhydrazine derivatives. |

| Solubility | Likely soluble in organic solvents such as ethanol, methanol, and DMSO. | General solubility characteristics of phenylhydrazines. The hydrochloride salt would exhibit greater solubility in polar solvents, including water. |

| Melting Point | Not definitively reported in the public domain. | Data for related compounds such as 2,6-Dichlorophenylhydrazine hydrochloride (225 °C, dec.) and 4-Fluorophenylhydrazine hydrochloride (>300 °C)[2] suggest a high melting point, likely with decomposition for the hydrochloride salt. |

| Boiling Point | Not available; likely to decompose upon heating at atmospheric pressure. | High molecular weight and polar nature suggest decomposition before boiling. |

Synthesis of (2,6-Dichloro-4-fluorophenyl)hydrazine: A Self-Validating Protocol

The synthesis of (2,6-Dichloro-4-fluorophenyl)hydrazine is a multi-step process that begins with the corresponding aniline, 2,6-dichloro-4-fluoroaniline. The causality behind each step is crucial for ensuring a high yield and purity of the final product.

Synthesis of the Precursor: 2,6-Dichloro-4-fluoroaniline

The synthesis of the aniline precursor can be approached through various routes, often starting from more readily available materials like p-fluoroaniline or p-chlorobenzotrifluoride. A common laboratory-scale approach involves the direct chlorination of 4-fluoroacetanilide followed by hydrolysis.

Experimental Protocol: Synthesis of 2,6-Dichloro-4-fluoroaniline

-

Acetylation of 4-fluoroaniline: 4-fluoroaniline is reacted with acetic anhydride to protect the amino group as an acetanilide. This is a crucial step to direct the subsequent chlorination to the ortho positions and to prevent side reactions.

-

Chlorination: The resulting 4-fluoroacetanilide is then subjected to chlorination using a suitable agent like sulfuryl chloride. The acetyl group's steric bulk and electronic effects favor dichlorination at the positions ortho to the amino group.

-

Hydrolysis: The final step involves the acidic or basic hydrolysis of the 2,6-dichloro-4-fluoroacetanilide to yield the desired 2,6-dichloro-4-fluoroaniline.

Conversion to (2,6-Dichloro-4-fluorophenyl)hydrazine

The transformation of the aniline to the hydrazine is a classic and well-established two-step process involving diazotization followed by reduction.

Caption: General workflow for the synthesis of (2,6-Dichloro-4-fluorophenyl)hydrazine.

Detailed Experimental Protocol: Synthesis of (2,6-Dichloro-4-fluorophenyl)hydrazine

-

Diazotization: 2,6-dichloro-4-fluoroaniline is dissolved in a strong mineral acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.[3] A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The exothermicity of the reaction necessitates slow addition and careful temperature control to prevent the decomposition of the resulting diazonium salt.[3] The formation of the diazonium salt is the cornerstone of this synthesis, converting the amino group into a good leaving group.[4]

-

Reduction: The cold diazonium salt solution is then added to a reducing agent. Common choices include sodium sulfite or stannous chloride in concentrated hydrochloric acid. The reduction of the diazonium group to a hydrazine is a critical step. The choice of reducing agent can influence the yield and purity of the final product.

-

Isolation and Purification: The resulting (2,6-Dichloro-4-fluorophenyl)hydrazine, often in its hydrochloride salt form, can be isolated by filtration. The free base can be liberated by treatment with a base, followed by extraction with an organic solvent. Further purification can be achieved by recrystallization.

Applications in Drug Discovery: The Gateway to Novel Indole Scaffolds

The primary utility of (2,6-Dichloro-4-fluorophenyl)hydrazine in drug discovery lies in its role as a key precursor for the synthesis of substituted indoles via the Fischer indole synthesis .[5][6] The indole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[7][8][9][10]

The presence of the dichloro and fluoro substituents on the phenylhydrazine precursor imparts unique properties to the resulting indole derivatives. The fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate the binding affinity of the final drug candidate to its biological target.[11] The chlorine atoms provide additional points for molecular recognition and can influence the overall electronic properties of the indole ring system.

The Fischer Indole Synthesis: A Mechanistic Overview and Experimental Protocol

The Fischer indole synthesis is a robust and versatile reaction that involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with an aldehyde or a ketone.[5]

Caption: Simplified workflow of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis using (2,6-Dichloro-4-fluorophenyl)hydrazine

-

Hydrazone Formation: (2,6-Dichloro-4-fluorophenyl)hydrazine (or its hydrochloride salt) and an appropriate aldehyde or ketone are dissolved in a suitable solvent, often a lower alcohol like ethanol or acetic acid. The mixture is heated to facilitate the condensation reaction and form the corresponding phenylhydrazone intermediate.

-

Cyclization: An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, is added to the reaction mixture.[5] The choice of acid and reaction temperature is critical and often needs to be optimized for specific substrates to maximize the yield of the desired indole isomer and minimize side reactions. The mixture is typically heated at elevated temperatures to drive the cyclization and subsequent elimination of ammonia.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water or an ice-water mixture. The precipitated crude indole product is collected by filtration. Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography.

Conclusion: A Versatile Building Block for Future Therapeutics

(2,6-Dichloro-4-fluorophenyl)hydrazine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique substitution pattern provides a strategic entry point for the synthesis of novel, highly functionalized indole derivatives with the potential for enhanced therapeutic properties. A thorough understanding of its synthesis and reactivity, particularly in the context of the Fischer indole synthesis, empowers researchers to design and create the next generation of innovative drug candidates. The self-validating nature of the described synthetic protocols, rooted in well-established chemical principles, ensures reproducibility and reliability in the laboratory setting.

References

-

Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Eureka | Patsnap. Available at: [Link] (Accessed: February 15, 2026).

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.

-

SYNTHESIS OF 2-CHLORO-4-FLUORANILINE. Organic Preparations and Procedures International. Available at: [Link] (Accessed: February 15, 2026).

- Method for producing 2,6-dichloro-4-trifluoromethylaniline. Google Patents.

-

Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. Available at: [Link] (Accessed: February 15, 2026).

-

New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link] (Accessed: February 15, 2026).

-

Fischer indole synthesis. Wikipedia. Available at: [Link] (Accessed: February 15, 2026).

-

Fischer Indole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]. (Accessed: February 15, 2026).

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link] (Accessed: February 15, 2026).

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link] (Accessed: February 15, 2026).

-

Diazotisation. Organic Chemistry Portal. Available at: [Link] (Accessed: February 15, 2026).

-

4-(4-CHLOROPHENYL)BUTAN-2-ONE. Organic Syntheses. Available at: [Link] (Accessed: February 15, 2026).

-

Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. Available at: [Link] (Accessed: February 15, 2026).

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link] (Accessed: February 15, 2026).

- Process for the preparation of fluoro compounds from the corresponding amines. Google Patents.

-

Exploring Flow Procedures for Diazonium Formation. PMC. Available at: [Link] (Accessed: February 15, 2026).

-

Lec4 - Diazotization Reactions. YouTube. Available at: [Link] (Accessed: February 15, 2026).

Sources

- 1. (2,6-dichloro-4-fluorophenyl)hydrazine CAS#: 119453-09-7 [chemicalbook.com]

- 2. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

Solubility Profile of (2,6-Dichloro-4-fluorophenyl)hydrazine: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility of (2,6-Dichloro-4-fluorophenyl)hydrazine, a key building block in medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a robust predictive framework based on the molecule's structural characteristics and the principles of intermolecular forces. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in common organic solvents. This guide is intended to empower researchers and drug development professionals with the theoretical understanding and practical methodologies required to effectively handle and utilize this compound.

The Imperative of Solubility in Pharmaceutical Development

In the trajectory of bringing a new chemical entity (NCE) from the laboratory to the clinic, solubility is a gatekeeper property.[1][2] It influences process chemistry, enabling efficient reaction conditions and purification strategies like crystallization.[3] For the final drug product, aqueous solubility is a primary determinant of dissolution rate and, consequently, bioavailability. Poor solubility remains a leading cause of failure for promising drug candidates.[4] Therefore, a thorough understanding and empirical determination of the solubility of key intermediates, such as (2,6-Dichloro-4-fluorophenyl)hydrazine, are not merely procedural steps but foundational pillars of a successful development program.

(2,6-Dichloro-4-fluorophenyl)hydrazine is a substituted phenylhydrazine, a class of compounds widely utilized in the synthesis of heterocyclic systems, particularly indole and pyrazole derivatives, which are prevalent scaffolds in many therapeutic agents. Its halogenated phenyl ring offers a site for further functionalization and can modulate the pharmacokinetic properties of a final molecule. Understanding its solubility is the first step in unlocking its synthetic potential.

Physicochemical Profile and Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Molecular Structure Analysis of (2,6-Dichloro-4-fluorophenyl)hydrazine

To predict the solubility of (2,6-Dichloro-4-fluorophenyl)hydrazine, we must first dissect its molecular structure:

-

The Halogenated Aromatic Ring : The 2,6-dichloro-4-fluorophenyl group is the dominant feature of the molecule. This ring is bulky and largely nonpolar (lipophilic). The highly electronegative chlorine and fluorine atoms induce significant dipole moments within the C-Halogen bonds. However, the symmetrical placement of the two chlorine atoms ortho to the hydrazine substituent may lead to a partial cancellation of their contributions to the overall molecular dipole moment. This large, electron-rich surface area will primarily engage in van der Waals forces and potentially weak dipole-dipole interactions.

-

The Hydrazine Moiety (-NHNH₂) : In stark contrast, the hydrazine functional group is highly polar and hydrophilic. It possesses two N-H bonds, making it a potent hydrogen bond donor. Additionally, the lone pairs of electrons on both nitrogen atoms allow it to act as a hydrogen bond acceptor.

This inherent amphiphilic nature—a large nonpolar head and a small, highly polar tail—suggests a complex solubility profile. The molecule is unlikely to be highly soluble in the extremes of the polarity spectrum.

Properties of Common Organic Solvents

The choice of solvent is critical. Solvents are broadly classified based on their polarity into nonpolar, polar aprotic, and polar protic categories.[5] The table below summarizes the properties of solvents relevant to this guide.

| Solvent | Formula | Type | Polarity Index (P')[6] | Dielectric Constant (ε) |

| Nonpolar | ||||

| n-Hexane | C₆H₁₄ | Nonpolar | 0.1 | 1.9 |

| Toluene | C₇H₈ | Nonpolar | 2.4 | 2.4 |

| Diethyl Ether | C₄H₁₀O | Nonpolar | 2.8 | 4.3 |

| Polar Aprotic | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 3.1 | 9.1 |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 4.4 | 6.0 |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 4.0 | 7.5 |

| Acetone | C₃H₆O | Polar Aprotic | 5.1 | 20.7 |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | 5.8 | 37.5 |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 6.4 | 36.7 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | 7.2 | 46.7 |

| Polar Protic | ||||

| Isopropanol (IPA) | C₃H₈O | Polar Protic | 3.9 | 19.9 |

| Ethanol | C₂H₆O | Polar Protic | 4.3 | 24.5 |

| Methanol | CH₃OH | Polar Protic | 5.1 | 32.7 |

| Water | H₂O | Polar Protic | 10.2 | 80.1 |

Predicted Solubility Profile

Based on the analysis of the solute and solvents, we can formulate a hypothesis for the solubility behavior of (2,6-Dichloro-4-fluorophenyl)hydrazine:

-

Low Solubility in Nonpolar Solvents (e.g., Hexane, Toluene) : While these solvents can interact with the nonpolar phenyl ring via van der Waals forces, they cannot effectively solvate the highly polar hydrazine group. The energy required to break the strong intermolecular hydrogen bonds between the hydrazine molecules in the solid state would not be compensated by the weak solute-solvent interactions.

-

Moderate to Good Solubility in Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate, DCM) : These solvents represent a promising class. Their polarity is sufficient to engage in dipole-dipole interactions with the polar sites of the molecule. Solvents like THF and Acetone, which are also hydrogen bond acceptors, can interact favorably with the N-H donors of the hydrazine group. Simultaneously, their organic character allows for effective solvation of the halogenated phenyl ring. DMSO and DMF, being highly polar aprotic solvents, are also expected to be excellent solvents.

-

Moderate Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol) : Alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact strongly with the hydrazine group. They can also solvate the aromatic ring to some extent. However, the strong solvent-solvent hydrogen bonding network in alcohols must be disrupted to accommodate the large, nonpolar part of the solute, which may limit solubility compared to the best polar aprotic solvents.

-

Very Low Solubility in Water : The large, hydrophobic dichlorofluorophenyl ring is expected to dominate, leading to poor aqueous solubility. The entropic penalty of organizing water molecules around this hydrophobic structure (the hydrophobic effect) would make dissolution energetically unfavorable.

Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium solubility method, a reliable technique for determining the thermodynamic solubility of a compound.

Principle

A saturated solution is a solution in which the maximum amount of solute has been dissolved in a solvent at a specific temperature and pressure, and it is in equilibrium with an excess of the solid solute.[4] By quantifying the concentration of the solute in the clear, saturated supernatant, the solubility is determined.

Materials and Equipment

-

(2,6-Dichloro-4-fluorophenyl)hydrazine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa

-

Vortex mixer

-

Thermostatically controlled shaker or rotator (e.g., water bath shaker or incubator)

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation : Tare a clean, dry glass vial on the analytical balance. Add an excess amount of (2,6-Dichloro-4-fluorophenyl)hydrazine to the vial (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment. Record the exact mass.

-

Solvent Addition : Pipette a precise volume of the chosen solvent into the vial (e.g., 2.0 mL). Cap the vial tightly.

-

Equilibration : Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically recommended for novel compounds to ensure equilibrium is reached.

-

Causality Note: Agitation ensures continuous mixing, maximizing the surface area of the solid in contact with the solvent. A constant temperature is crucial as solubility is temperature-dependent. A long equilibration time is necessary to ensure the dissolution rate equals the precipitation rate.[4]

-

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to let the excess solid settle. Then, centrifuge the vials (e.g., at 5000 G for 15 minutes) to pellet the remaining solid.

-

Self-Validating System: This two-step separation process (settling and centrifugation) is critical to ensure the subsequent sampling is from a clear supernatant, free of any particulate matter that would artificially inflate the solubility measurement.

-

-

Sampling and Dilution : Carefully draw a known volume of the clear supernatant using a syringe (e.g., 1.0 mL). To minimize the risk of drawing up solid particles, take the sample from the upper portion of the liquid. Immediately filter this aliquot through a 0.22 µm syringe filter into a pre-weighed, clean vial. Record the exact mass of the filtered aliquot.

-

Quantification (Gravimetric Method) : Place the vial containing the filtered aliquot in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

-

Causality Note: Using a vacuum oven accelerates evaporation without requiring high temperatures that could degrade the compound.

-

-

Calculation : Weigh the vial containing the dry residue. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved solute. The solubility can then be calculated:

Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot taken (mL)

Solubility (mol/L) = (Mass of residue (g) / Molecular Weight of solute ( g/mol )) / Volume of aliquot taken (L)

Visualization of Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Safety Precautions

Phenylhydrazine and its derivatives are known to be hazardous.[7][8][9][10] (2,6-Dichloro-4-fluorophenyl)hydrazine should be handled with appropriate care.

-

Toxicity : Phenylhydrazines can be toxic if swallowed, inhaled, or absorbed through the skin.[10][11] They may cause damage to the liver, kidneys, and red blood cells.[7]

-

Handling : Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves (e.g., nitrile).

-

Disposal : Dispose of all waste (excess solid, used vials, contaminated PPE) in accordance with institutional and local regulations for hazardous chemical waste.

Data Presentation and Interpretation

Quantitative Data Summary

Experimental results should be meticulously recorded. The following table provides a template for summarizing the determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | 25 | ||

| Toluene | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Tetrahydrofuran | 25 | ||

| Acetonitrile | 25 | ||

| Dimethyl Sulfoxide | 25 | ||

| Isopropanol | 25 | ||

| Methanol | 25 |

Interpreting the Results

The experimentally determined solubility data will provide a quantitative basis to validate or refine the predictions made in Section 2.3. High solubility in solvents like THF, Acetone, or DMSO would confirm the importance of polar aprotic interactions. Comparing the solubility in ethanol versus acetone—solvents with identical polarity indices but different hydrogen bonding capabilities—can provide specific insights into the role of hydrogen bonding in the solvation process. This empirical data is invaluable for selecting appropriate solvents for chemical reactions, choosing solvent systems for chromatography, and designing effective crystallization procedures.

Conclusion

References

- Vertex AI Search. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

- Hughes, L. J., & Cole, D. J. (2024). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- New Jersey Department of Health. (2001). Hazard Summary: Phenylhydrazine.

- Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.

- PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride.

- Carrupt, P.-A., et al. (2005). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities.

- Rowan. (n.d.). Predicting Solubility.

- GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound.

- MDPI. (2022). Theoretical Prediction of Gastrointestinal Absorption of Phytochemicals.

- Australian Government Department of Health. (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment.

- eScholarship.org. (n.d.).

- NanoValid. (2016). Procedure for solubility testing of NM suspension.

- Alfa Aesar. (2010).

- IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach.

- Bentham Science. (n.d.). Chapter - Theoretical Property Predictions.

- European Union. (2021).

- ResearchGate. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set.

- TCI Chemicals. (n.d.).

- Frontiers. (n.d.).

- Shodex. (n.d.). Polarities of Solvents.

- Fisher Scientific. (n.d.).

- University of Rochester. (n.d.). Solvents and Polarity.

- University of Minnesota. (2022). Properties of Common Organic Solvents.

- Burdick & Jackson. (n.d.). Polarity Index.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,6-二氯苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Polarity Index [macro.lsu.edu]

- 7. nj.gov [nj.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide on the Thermal Stability and Decomposition of (2,6-Dichloro-4-fluorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichloro-4-fluorophenyl)hydrazine is a halogenated aromatic hydrazine derivative of significant interest in synthetic chemistry, particularly as a precursor for pharmacologically active molecules and agrochemicals. Understanding its thermal stability is paramount for safe handling, process optimization, and ensuring the integrity of synthetic pathways. This guide provides a comprehensive analysis of the thermal properties of (2,6-Dichloro-4-fluorophenyl)hydrazine, drawing upon data from structurally analogous compounds to predict its behavior. It details methodologies for thermal analysis, proposes a decomposition pathway based on established chemical principles, and offers insights into the causality behind experimental choices, ensuring a self-validating approach to its study.

Introduction and Physicochemical Context

Substituted phenylhydrazines are versatile reagents in organic synthesis, most notably in the Fischer indole synthesis. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the electronic properties, reactivity, and metabolic stability of the resulting molecules.[1] (2,6-Dichloro-4-fluorophenyl)hydrazine, with its specific substitution pattern, presents a unique electronic profile that influences its reactivity and stability. The two ortho-chloro substituents provide steric hindrance around the hydrazine moiety and are strongly electron-withdrawing, while the para-fluoro substituent also contributes to the electron-withdrawing nature of the aromatic ring. This electronic landscape affects the N-N bond strength and the overall thermal lability of the molecule.

Predicted Thermal Properties and Comparative Analysis

Based on available data for analogous halogenated phenylhydrazines, it is highly probable that (2,6-Dichloro-4-fluorophenyl)hydrazine and its hydrochloride salt will undergo decomposition at or near their melting points. The table below summarizes the melting points of several related compounds, all of which exhibit decomposition.

| Compound | Molecular Formula | Melting Point (°C) | Citation(s) |

| 2,4-Dichlorophenylhydrazine hydrochloride | C₆H₇Cl₃N₂ | ~216 (dec.) | |

| 2-Fluorophenylhydrazine hydrochloride | C₆H₈ClFN₂ | 200-205 (dec.) | |

| 4-Fluorophenylhydrazine hydrochloride | C₆H₈ClFN₂ | ~265 (dec.) | [2] |

| 3-Chloro-4-fluorophenylhydrazine hydrochloride | C₆H₇Cl₂FN₂ | ~210 (dec.) | [3] |

| 4-Chlorophenylhydrazine hydrochloride | C₇H₈ClN₂·HCl | ~216 (dec.) | [4] |

dec. = decomposition

This comparative data strongly suggests that the thermal stability of (2,6-Dichloro-4-fluorophenyl)hydrazine is limited, and exothermic decomposition is a critical safety consideration during its handling and use in reactions at elevated temperatures. The onset of decomposition is anticipated to be in the range of 200-230°C.

Proposed Synthesis of (2,6-Dichloro-4-fluorophenyl)hydrazine

The synthesis of (2,6-Dichloro-4-fluorophenyl)hydrazine can be achieved through a standard diazotization-reduction sequence starting from 2,6-dichloro-4-fluoroaniline. This well-established methodology is adaptable for many substituted anilines.[5]

Step-by-Step Protocol:

-

Diazotization: 2,6-dichloro-4-fluoroaniline is dissolved in a mineral acid (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction: The cold diazonium salt solution is subsequently added to a reducing agent. A common and effective choice is a solution of sodium sulfite or stannous chloride in concentrated hydrochloric acid.

-

Isolation: Upon completion of the reduction, the resulting (2,6-Dichloro-4-fluorophenyl)hydrazine, typically as its hydrochloride salt, can be isolated by filtration. The free base can be obtained by neutralization with a suitable base and extraction into an organic solvent.

Caption: Proposed synthesis of (2,6-Dichloro-4-fluorophenyl)hydrazine.

Thermal Analysis Methodology

To definitively characterize the thermal stability and decomposition profile of (2,6-Dichloro-4-fluorophenyl)hydrazine, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.

Experimental Workflow

The following workflow provides a robust framework for analyzing the thermal properties of the target compound.

Caption: Workflow for thermal analysis using TGA and DSC.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which the compound begins to lose mass and to quantify this mass loss.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample: Accurately weigh 2-5 mg of (2,6-Dichloro-4-fluorophenyl)hydrazine into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a constant rate of 10°C/min.

-

Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the initial significant mass loss.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify the melting point and measure the enthalpy of fusion and decomposition.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample: Accurately weigh 2-5 mg of (2,6-Dichloro-4-fluorophenyl)hydrazine into a hermetically sealed aluminum pan. A pinhole in the lid is recommended to allow for the escape of gaseous decomposition products, preventing pressure buildup.

-

Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 350°C at a constant rate of 10°C/min.

-

Analysis: Record the heat flow as a function of temperature. An endothermic peak will indicate melting, while exothermic peaks will signify decomposition.

Proposed Decomposition Pathway and Mechanistic Insights

The thermal decomposition of phenylhydrazines can proceed through several pathways, often involving radical intermediates. For (2,6-Dichloro-4-fluorophenyl)hydrazine, the decomposition is likely initiated by the homolytic cleavage of the N-N bond, which is the weakest bond in the molecule.

Caption: Proposed thermal decomposition pathway.

Mechanistic Discussion:

-

Initiation: The primary initiation step is the homolytic cleavage of the N-N bond, generating a (2,6-dichloro-4-fluorophenyl) radical and an amino radical (•NH₂).

-

Propagation/Termination: The highly reactive phenyl radical can then undergo several reactions:

-

Hydrogen Abstraction: It can abstract a hydrogen atom from another hydrazine molecule or other sources to form 1,3-dichloro-5-fluorobenzene.

-

Radical Recombination: Two phenyl radicals can combine to form chlorinated biphenyl derivatives.

-

Elimination: The amino radicals can combine to form ammonia (NH₃) and dinitrogen (N₂).

-

-

Alternative Pathway: An alternative pathway, common for hydrazine derivatives, involves the concerted extrusion of a nitrogen molecule to form aryl radicals.[6]

-

Influence of Halogens: The presence of chlorine atoms can also lead to the formation of HCl as a decomposition product, potentially through elimination reactions from the aromatic ring or subsequent reactions of chlorinated intermediates. Pyrolysis of halogen-containing aromatics is known to produce a complex mixture of products.[7]

Safety and Handling Considerations

Given the predicted thermal instability and the toxic nature of hydrazine derivatives, strict safety protocols are mandatory.

-

Toxicity: Phenylhydrazines are toxic and may be carcinogenic.[8] Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Thermal Hazard: Avoid heating the compound, especially in a confined space, to temperatures approaching its decomposition point to prevent uncontrolled exothermic reactions.

-

Storage: Store in a cool, dark, and dry place under an inert atmosphere to prevent degradation. Hydrazones and hydrazines can be sensitive to air and light.[9]

Conclusion

While direct experimental data for (2,6-Dichloro-4-fluorophenyl)hydrazine is pending, a comprehensive analysis of its structural analogs provides a strong predictive framework for its thermal behavior. The compound is expected to exhibit thermal decomposition at temperatures likely in the 200-230°C range. The proposed synthetic route and detailed thermal analysis protocols offer a clear path for its preparation and characterization. A mechanistic understanding of its decomposition, centered on N-N bond cleavage and subsequent radical reactions, is critical for its safe handling and application in synthetic chemistry. This guide provides the necessary foundational knowledge for researchers to proceed with empirical studies in a safe and scientifically rigorous manner.

References

-

Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421–2426. [Link]

-

G, D. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate. [Link]

-

Brebu, M., & Vasile, C. (2005). Pyrolysis study of halogen-containing aromatics reflecting reactions with polypropylene in a posttreatment decontamination process. Environmental science & technology, 39(14), 5469–5474. [Link]

-

Meanwell, N. A. (2018). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. ACS Medicinal Chemistry Letters, 9(10), 965-968. [Link]

-

ResearchGate. How can I prevent or control the decomposition of acetophenone phenylhydrazone?. (2015). [Link]

-

PureSynth. 4-Chlorophenylhydrazine Hydrochloride 98.0%(HPLC). [Link]

-

PubChem. (4-Fluorophenyl)hydrazine. [Link]

-

Taylor & Francis. Phenylhydrazine – Knowledge and References. [Link]

-

Villa, A., & Roldan, A. (2021). Selective decomposition of hydrazine over metal free carbonaceous materials. Catalysis Science & Technology, 11(1), 223-231. [Link]

-

PubChem. 4-Fluorophenylhydrazine hydrochloride. [Link]

-

Salim, S., & Ali, Q. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Scientific Inquiry and Review, 4(1), 46-58. [Link]

-

Discovery Scientific Society. Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. [Link]

-

Sharma, S. K., Sultana, S., & Singanan, P. (2024). GREEN SYNTHESIS AND ANALYTICAL TECHNIQUE FOR THE SEPARATION OF SUBSTITUTED CHLOROPHENYL HYDRAZINE ISOMERS BY REVERSE PHASE HPLC METHOD. Rasayan Journal of Chemistry, 17(4), 1924-1933. [Link]

Sources

- 1. 3,5-Dichlorophenylhydrazine hydrochloride, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-Fluorophenylhydrazine 97 823-85-8 [sigmaaldrich.com]

- 3. 3-Chloro-4-fluorophenylhydrazine hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. pure-synth.com [pure-synth.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. [2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE | CAS 86398-94-9 [matrix-fine-chemicals.com]

- 8. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of (2,6-Dichloro-4-fluorophenyl)hydrazine for Research and Development

This guide provides a detailed framework for researchers, scientists, and drug development professionals on the potential hazards and essential safety precautions for handling (2,6-Dichloro-4-fluorophenyl)hydrazine. Given the compound's structural relation to other highly hazardous hydrazine derivatives, this document synthesizes data from analogous compounds to establish a robust safety protocol. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Introduction: Understanding the Compound and Inherent Risks

(2,6-Dichloro-4-fluorophenyl)hydrazine is a substituted phenylhydrazine derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic scaffolds common in pharmaceutical agents.[1][2] The Fischer indole synthesis, a cornerstone reaction for creating biologically active molecules, frequently utilizes phenylhydrazine precursors.[1] The specific substitutions on the phenyl ring—two chlorine atoms and a fluorine atom—can modulate the reactivity and physicochemical properties of the molecule, often enhancing the metabolic stability or binding affinity of the final drug candidate.[1]

However, the hydrazine moiety is associated with significant toxicity. Hydrazines as a class are known to be acutely toxic, corrosive, and potential carcinogens.[3][4] Therefore, (2,6-Dichloro-4-fluorophenyl)hydrazine must be treated as a Particularly Hazardous Substance (PHS) , and all handling must be conducted with stringent safety controls in place. This guide is built on the principle of proactive risk mitigation, ensuring that scientific discovery does not come at the cost of personnel safety or environmental health.

Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for (2,6-Dichloro-4-fluorophenyl)hydrazine is not widely available, a reliable hazard profile can be constructed by examining structurally analogous chemicals, such as other halogenated phenylhydrazines and hydrazine itself.[5][6][7][8][9][10]

Toxicological Profile: A Synthesis of Analog Data

The primary hazards associated with this class of compounds are severe and multifaceted:

-

Acute Toxicity: Hydrazine derivatives are highly toxic via all routes of exposure. They are classified as harmful or toxic if swallowed, toxic in contact with skin, and in some cases, fatal if inhaled.[5][6][8][9] Systemic effects can manifest rapidly.

-

Skin Corrosion and Eye Damage: These compounds are corrosive and can cause severe skin burns and serious eye damage, potentially leading to irreversible injury or blindness.[5][9]

-

Sensitization: There is a significant risk of allergic skin reactions (skin sensitization) upon contact.[5][7][9] Repeated exposure can lead to a heightened allergic response.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR): Many hydrazine derivatives are considered possible or known carcinogens and are suspected of causing genetic defects.[3][5][9][10] They must be handled as potential mutagens and carcinogens.

-

Specific Target Organ Toxicity (STOT): Exposure can cause damage to specific organs, including the liver, kidneys, blood, and central nervous system, from both single and repeated exposures.[4][10][11]

Physicochemical and Environmental Hazards

-

Reactivity and Stability: The compound may be sensitive to air, light, and heat.[3] On intense heating, it may form explosive mixtures with air.[5] It is incompatible with strong oxidizing agents, bases, and some metals.[6][12]

-

Environmental Hazards: Halogenated organic compounds and hydrazine derivatives are often very toxic to aquatic life, with long-lasting effects.[5][10] Every precaution must be taken to prevent their release into the environment.[5][12]

Hazard Summary Table

The following table summarizes the anticipated GHS hazard classifications for (2,6-Dichloro-4-fluorophenyl)hydrazine based on data from analogous compounds.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic/Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 2 or 3 | H330/H331: Fatal/Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Carcinogenicity | Category 1B or 2 | H350/H351: May cause cancer/Suspected of causing cancer |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 or 3 | H370/H335: Causes damage to organs/May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A strict hierarchy of controls must be implemented to minimize exposure. This strategy prioritizes engineering and administrative controls to remove the hazard at its source, with PPE serving as the final, crucial barrier.

Primary Engineering Controls

The causality is simple: if the hazardous substance is contained, it cannot cause harm.

-

Chemical Fume Hood: All work with (2,6-Dichloro-4-fluorophenyl)hydrazine, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[3] This is non-negotiable.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

Administrative Controls

-

Designated Area: A specific area of the lab, clearly marked with warning signs, must be designated for work with this and other Particularly Hazardous Substances.[3] Access should be restricted to trained personnel.

-

Standard Operating Procedure (SOP): A detailed, written SOP for handling this compound must be developed, approved, and followed by all users. The SOP should cover all aspects from acquisition to disposal.

-

Training: All personnel must receive documented training on the specific hazards of this compound and the procedures outlined in the SOP before beginning work.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

-

Hand Protection: Double gloving is recommended. Use a heavier, chemical-resistant outer glove (e.g., Chloroprene) over a standard nitrile inner glove.[3] Always check the manufacturer's glove compatibility and breakthrough time data. Dispose of gloves immediately after handling the material.

-

Eye and Face Protection: ANSI Z87.1-compliant safety goggles that provide a seal around the eyes are mandatory.[3] When there is a risk of splashes or handling larger quantities, a full-face shield must be worn in addition to safety goggles.[3]

-

Body Protection: A flame-resistant lab coat is required.[3] Ensure cuffs are tucked into gloves. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: Respiratory protection is generally not required when all work is conducted within a certified fume hood. However, a full-face respirator with appropriate cartridges should be available for emergency situations like a large spill.[5][9][13]

Safe Handling and Storage Protocols

Meticulous adherence to established protocols is critical to prevent exposure and contamination.

Experimental Protocol: Weighing and Transfer of Solid Compound

-

Preparation: Don all required PPE. Ensure the chemical fume hood is on and operating correctly. Decontaminate the work surface within the hood.

-

Staging: Place all necessary equipment (spatulas, weigh paper/boat, receiving flask, solvent, waste container) inside the fume hood before retrieving the chemical. This minimizes movement in and out of the hood.

-

Weighing: Tare the analytical balance inside the fume hood if possible. If not, use a tared container, handle the primary container within the hood, carefully transfer the approximate amount, seal the primary container, and then perform the final weighing outside the hood (if the receiving container is securely sealed). The preferred method is to keep all transfers within the hood.

-

Transfer: Carefully add the solid to the receiving flask inside the hood. Use a funnel to prevent loss of material.

-

Decontamination: Rinse any tools (spatula, funnel) that contacted the solid with a suitable solvent, collecting the rinse in the reaction flask or a designated waste container. Wipe down the work surface.

-

Closure: Securely cap the reaction flask and the primary chemical container.

-

Doffing PPE: Remove PPE in the correct order to prevent self-contamination. Dispose of gloves as hazardous waste. Wash hands and arms thoroughly.[5][14]

Storage Requirements

-

Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][13][14] The storage location should be a locked cabinet or area accessible only to authorized personnel.[5][6]

-

Atmosphere: For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[6]

-

Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents, bases, and lead oxides.[6][12]

Emergency Procedures: Plan for the Unexpected

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

-

Evacuate: Immediately alert others and evacuate the area. Do not attempt to clean up a large or unmanageable spill yourself.[3]

-

Contain: If the spill is small and you are trained to handle it, prevent it from spreading by using an inert absorbent material like sand or vermiculite.[14] Do not use combustible materials.

-

Neutralize & Clean: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[12][14] Decontaminate the area with an appropriate cleaning solution.

-

Report: Report all spills to the laboratory supervisor and institutional safety office.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[3][6][13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6][13] Seek immediate medical attention.[5][9]

-

Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Call a poison control center or physician immediately.[5][6]

Waste Management and Disposal

Proper disposal is a legal and ethical requirement to protect the environment and public health.

-

Waste Collection: All solid waste (contaminated gloves, weigh paper, absorbent material) and liquid waste (unused solutions, rinsates) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "(2,6-Dichloro-4-fluorophenyl)hydrazine".

-

Disposal: Dispose of the waste through your institution's certified hazardous waste disposal program.[5][6][14] Never pour this chemical or its solutions down the drain.[5][12]

Conclusion

(2,6-Dichloro-4-fluorophenyl)hydrazine is a potent chemical intermediate with a significant hazard profile. Its safe use is entirely achievable through a combination of robust engineering controls, strict adherence to established protocols, and the consistent use of appropriate personal protective equipment. By understanding the causality behind these safety measures, researchers can foster a proactive safety culture that protects themselves, their colleagues, and the environment while advancing the frontiers of science.

References

- MilliporeSigma. (2025).

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- Fisher Scientific. (2010).

- Key Organics. (2023).

- University of California, Santa Barbara.

- ECHEMI.(4-Fluorophenyl)

- Fisher Scientific. (2010). SAFETY DATA SHEET - 2,4-Dichlorophenylhydrazine hydrochloride.

- ECHEMI.

- Dakota Systems. (n.d.). Optimizing Synthesis: The Role of 2-Fluorophenylhydrazine HCl in Pharmaceuticals.

- MDPI. (2022).

- Sigma-Aldrich. (2014).

- PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride.

- Royal Society of Chemistry. (2022).

- Australian Government Department of Health. (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment.

- TCI Chemicals. (2025).

- Amerigo Scientific. (n.d.). [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine (98%).

- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the synthesis of fluorinated hydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. nj.gov [nj.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 13. echemi.com [echemi.com]

- 14. keyorganics.net [keyorganics.net]

Technical Guide: Synthesis of Novel Heterocyclic Compounds using (2,6-Dichloro-4-fluorophenyl)hydrazine

[1]

Executive Summary: The "Ortho-Effect" Advantage

(2,6-Dichloro-4-fluorophenyl)hydrazine (CAS: 50709-36-9 for HCl salt) is a specialized building block that transcends standard hydrazine chemistry.[1] Unlike phenylhydrazine, the presence of chlorine atoms at the 2,6-positions introduces profound steric orthogonality . When incorporated into a heterocycle (e.g., pyrazole, triazole), these chlorines force the phenyl ring to rotate out of plane relative to the heterocyclic core (often ~90°).[1]

Why this matters:

-

Conformational Locking: This "twisted" geometry mimics the binding modes of successful GABA-gated chloride channel antagonists (e.g., Fipronil) and specific kinase inhibitors, preventing "floppy" binding kinetics.

-

Metabolic Blocking: The 4-fluoro substituent blocks para-oxidation (a common metabolic soft spot), while the 2,6-dichlorines protect the ortho-positions from conjugation, significantly extending in vivo half-life.[1]

This guide details the synthesis of pyrazoles and triazoles using this hydrazine, focusing on overcoming the nucleophilic deactivation caused by the electron-deficient ring.[1]

Safety & Handling Protocol (Critical)

Hazard Profile: Acute Toxicity (Oral/Inhalation), Skin Sensitizer.[1]

-

H-Codes: H301 (Toxic if swallowed), H317 (May cause allergic skin reaction), H331 (Toxic if inhaled).[1]

Mandatory Controls:

-

Containment: All weighing and reactions must occur inside a certified fume hood.

-

Deactivation: Residual hydrazine on glassware must be quenched with 5% aqueous bleach (sodium hypochlorite) before washing to prevent formation of volatile chloro-amines or nitrosamines in waste streams.[1]

-

PPE: Double nitrile gloves and N95/P100 respiratory protection if handling powder outside an enclosure.

Core Chemistry: Reactivity Profile

The 2,6-dichloro-4-fluorophenyl ring is highly electron-deficient. This reduces the nucleophilicity of the

Implication: In cyclization reactions with 1,3-dielectrophiles, the initial attack is almost exclusively driven by the terminal

Visualization: Reactivity & Regiocontrol

Figure 1: The steric bulk of the 2,6-dichloro substituents directs the reaction pathway, favoring initial attack by the terminal nitrogen.[1]

Protocol A: Synthesis of 1-Aryl-Pyrazoles

This is the primary application, yielding scaffolds analogous to Fipronil.[1]

Materials

-

Substrate: (2,6-Dichloro-4-fluorophenyl)hydrazine hydrochloride (1.0 equiv).[1]

-

Reagent: Ethyl acetoacetate (1.1 equiv) [for pyrazolone/methyl-pyrazole] OR 1,3-diketone.[1]

-

Solvent: Ethanol (Absolute) or Acetic Acid (Glacial).

-

Catalyst: Sulfuric acid (conc., catalytic amount) if using Ethanol.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the hydrazine hydrochloride (10 mmol, ~2.31 g) in Ethanol (30 mL).

-

Addition: Add Ethyl Acetoacetate (11 mmol, 1.43 g) dropwise at room temperature.

-

Note: If the free base hydrazine is used, the reaction is exothermic. If using the HCl salt, mild heating is required to dissolve the suspension.

-

-

Catalysis: Add 3-5 drops of conc.

. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Monitor via TLC (System: Hexane:EtOAc 3:1). Look for the disappearance of the hydrazine spot (visualized with anisaldehyde stain; hydrazine turns distinct orange/red).

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL).

-

The product often precipitates as a solid. Filter and wash with cold water.

-

If oil forms: Extract with Ethyl Acetate (

mL), dry over

-

-

Purification: Recrystallize from Ethanol/Water (9:1).

Expected Data

| Parameter | Value / Observation |

| Yield | 75–85% |

| Appearance | White to pale yellow crystalline solid |

| Regiochemistry | 5-hydroxy-3-methyl-1-arylpyrazole (predominant tautomer) |

| 1H NMR | Aromatic protons (d, ~7.4 ppm) will show distinct splitting due to F-coupling.[1] |

Protocol B: Synthesis of 1-Aryl-1,2,4-Triazoles

Triazoles introduce an additional nitrogen, altering the hydrogen bond acceptor profile.[1]

Methodology

-

Formylation: Reflux the hydrazine (10 mmol) in excess Formic Acid (15 mL) for 8 hours.

-

Intermediate Check: This yields the

-formyl hydrazine intermediate.[1] -

Cyclization: Add Formamide (10 mL) to the crude intermediate and heat to

for 4 hours. -

Workup: Pour into crushed ice. The 1-(2,6-dichloro-4-fluorophenyl)-1,2,4-triazole will precipitate.[1]

-

Validation: Mass Spectrometry is critical here to distinguish between the uncyclized formyl-hydrazine (

) and the triazole (

Optimization: The Fluorinated Solvent Effect

Recent literature suggests that for electron-deficient hydrazines, standard ethanol reflux can be sluggish. Using 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as the solvent can dramatically improve yield and regioselectivity.[2]

-

Mechanism: Fluorinated alcohols act as strong hydrogen-bond donors, activating the carbonyl of the electrophile without deactivating the nucleophilic hydrazine.

-

Recommendation: Use TFE if the standard Ethanol protocol yields <50%.

Synthetic Workflow Diagram

Figure 2: Decision tree for synthesizing Pyrazoles vs. Triazoles from the core hydrazine scaffold.

References

-

Meegalla, S. K., et al. (2006).[3] "Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles." Bioorganic & Medicinal Chemistry Letters. Link

- Context: Establishes the baseline bioactivity and synthesis of the 2,6-dichloro-phenylpyrazole scaffold.

-

Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Syntheses, 85, 179.[4] Link

- Context: Provides the authoritative protocol for controlling regiochemistry in pyrazole synthesis using hydrazines.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 84634, (2,6-Dichlorophenyl)hydrazine." Link

-

Context: Source for physicochemical properties and toxicity data.[5]

-

-

Guzmán-Pérez, A., et al. (2005).[2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Tetrahedron Letters (Cited in similar context by CONICET). Link

- Context: Validates the use of fluorinated solvents for optimizing hydrazine condens

Sources

- 1. scielo.br [scielo.br]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (2,6-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 84634 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Vilsmeier-Haack Reaction Conditions for Pyrazole Synthesis with Substituted Hydrazines: Application Notes and Protocols

Introduction: A Versatile Strategy for Core Heterocyclic Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, featuring prominently in a wide array of therapeutic agents due to its diverse biological activities.[1] Among the myriad of synthetic routes to this privileged scaffold, the Vilsmeier-Haack reaction offers a robust and versatile platform for the construction of highly functionalized pyrazoles, particularly 4-formylpyrazoles.[2][3] These products serve as valuable intermediates, where the aldehyde group can be readily transformed into a variety of other functional moieties, thus enabling the exploration of a broad chemical space.[3][4]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Vilsmeier-Haack reaction for the synthesis of pyrazoles from substituted hydrazines. We will delve into the mechanistic underpinnings of this transformation, explore the scope of reaction conditions, and provide detailed, field-proven protocols to ensure successful implementation in the laboratory.

Theoretical Framework and Mechanistic Insights

The Vilsmeier-Haack reaction, in its classical sense, is a method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The key to this reaction is the in-situ generation of the Vilsmeier reagent, a chloromethyleniminium salt (often referred to as the Vilsmeier-Haack adduct), typically from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][7]

In the context of pyrazole synthesis, the reaction proceeds via the cyclization of a hydrazone precursor under the influence of the Vilsmeier reagent.[3][7] The general sequence involves two key stages:

-

Formation of the Hydrazone: A substituted hydrazine is condensed with a ketone (commonly an acetophenone derivative) to form the corresponding hydrazone. This initial step is a standard condensation reaction.[7]

-

Vilsmeier-Haack Cyclization and Formylation: The formed hydrazone is then subjected to the Vilsmeier-Haack conditions. The reaction is believed to proceed through an initial electrophilic attack of the Vilsmeier reagent on the enamine tautomer of the hydrazone, followed by an intramolecular cyclization and subsequent elimination to afford the aromatic pyrazole ring. A second equivalent of the Vilsmeier reagent then formylates the electron-rich C4 position of the newly formed pyrazole ring. The reaction is typically quenched with water or a basic solution to hydrolyze the intermediate iminium salt to the final 4-formylpyrazole.[8]

The overall transformation can be depicted as follows:

Figure 1: General workflow for the Vilsmeier-Haack synthesis of 4-formylpyrazoles.

Scope and Versatility of Reaction Conditions

The Vilsmeier-Haack synthesis of pyrazoles is applicable to a wide range of substrates, and the reaction conditions can be tuned to optimize yields and purity. The following table summarizes various reported conditions, highlighting the versatility of this method.

| Substituted Hydrazine | Ketone/Substrate | Vilsmeier Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylhydrazine | Substituted Acetophenones | POCl₃/DMF | DMF | 0 to 90 | 8-20 | Good to Excellent | [8] |

| Phenylhydrazine | Substituted Acetophenones | POCl₃/DMF | - | Room Temp. | 8 | Good to Excellent | [8] |

| Galloyl Hydrazide | Substituted Aromatic Ketones | POCl₃/DMF | DMF | Not specified | Not specified | Not specified | [3] |

| Arylhydrazines | Dehydroacetic Acid | POCl₃/DMF | Not specified | Not specified | Not specified | Not specified | [9] |

| 2,4-Dinitrophenylhydrazine | o-Hydroxyacetophenone | POCl₃/DMF | Not specified | Not specified | Not specified | Not specified | [10] |

| Hydrazine/Phenylhydrazine | gem-Dichlorocyclopropylacetates | - | - | Room Temp. | Not specified | Not specified | [10] |

| Semicarbazones | - | POCl₃/DMF | DMF | Not specified | Not specified | Not specified | [10] |

Key Experimental Considerations:

-

Substituents on Hydrazine: The nature of the substituent on the hydrazine (e.g., aryl, alkyl, acyl) can influence the reactivity and the electronic properties of the resulting pyrazole. Arylhydrazines are commonly used and generally provide good yields.[7]

-

Ketone Precursor: A variety of ketones, including acetophenones with both electron-donating and electron-withdrawing groups, can be employed.[7] This allows for the synthesis of pyrazoles with diverse substitution patterns at the 3-position.

-

Vilsmeier Reagent Stoichiometry: Typically, an excess of the Vilsmeier reagent is used to ensure complete conversion. The ratio of DMF to POCl₃ can also be varied.

-

Temperature and Reaction Time: The reaction temperature can range from 0°C to elevated temperatures (e.g., 90°C), and the reaction time can vary from a few hours to overnight.[8] Microwave irradiation has been shown to significantly reduce reaction times.[10]

-

Solvent: DMF often serves as both the reagent precursor and the solvent. In some cases, other solvents may be used.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde

This protocol provides a representative procedure for the synthesis of a 4-formylpyrazole derivative.

Part A: Synthesis of the Hydrazone Intermediate

-

Reagents and Setup:

-

Substituted Acetophenone (1.0 eq)

-

Phenylhydrazine (1.0-1.1 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-